Methyl 7-oxodehydroabietate
Overview
Description
Methyl 7-oxodehydroabietate is a chemical compound derived from dehydroabietic acid, a naturally occurring diterpenoid resin acid found in rosin. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Methyl 7-oxodehydroabietate can be synthesized from methyl dehydroabietate through an oxidation process using chromium trioxide. The reaction involves extraction, drying, and column chromatography to obtain the final product . Industrial production methods may involve similar oxidation processes, but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Methyl 7-oxodehydroabietate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, its oxidation with perbenzoic acid results in a mixture of lactone, quinone, hydroxyester, and hydroxyquinone . Common reagents used in these reactions include perbenzoic acid, chromium trioxide, and potassium permanganate. The major products formed from these reactions are often intermediates for further chemical synthesis.
Scientific Research Applications
Methyl 7-oxodehydroabietate has a wide range of applications in scientific research. It is used as a substrate in the synthesis of antimicrobial agents and medicines . Additionally, it has shown potential in inducing gastric cancer cell death via oncosis and apoptosis . Its unique structure also makes it valuable in the study of diterpenoid chemistry and the development of new chemical entities for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 7-oxodehydroabietate involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to be cytotoxic against keratin-forming tumor cells (KB cells) . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to induce cell death through oncosis and apoptosis suggests a complex interaction with cellular components.
Comparison with Similar Compounds
Methyl 7-oxodehydroabietate can be compared with other similar compounds such as methyl dehydroabietate, cis-abienol, and larixol . These compounds share a similar diterpenoid structure but differ in their functional groups and chemical properties. This compound is unique due to its specific oxidation state and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3/t18-,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBIQPJABGDJD-HMXCVIKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938939 | |
Record name | Methyl 7-oxoabieta-8,11,13-trien-18-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17751-36-9 | |
Record name | Methyl 7-oxodehydroabietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC2966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 7-oxoabieta-8,11,13-trien-18-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 7-OXODEHYDROABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6MXZ2H3UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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